molecular formula C15H12N2 B3747990 2-(4-methylphenyl)quinoxaline

2-(4-methylphenyl)quinoxaline

Cat. No. B3747990
M. Wt: 220.27 g/mol
InChI Key: CHWOJQPQAWFQEY-UHFFFAOYSA-N
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Description

“2-(4-methylphenyl)quinoxaline” is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a colorless oil that melts just above room temperature . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .


Physical And Chemical Properties Analysis

The physical state of “2-(4-methylphenyl)quinoxaline” is solid . It has a molecular weight of 220.27 . The boiling point is predicted to be 373.3±32.0 °C .

Mechanism of Action

While the exact mechanism of action for “2-(4-methylphenyl)quinoxaline” is not specified in the search results, quinoxalines have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Safety and Hazards

The safety data sheet for quinoxaline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This provides an outlook for future research directions and describes possible research applications .

properties

IUPAC Name

2-(4-methylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWOJQPQAWFQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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